Product packaging for 2-Nitrophenazine 5,10-dioxide(Cat. No.:CAS No. 18739-60-1)

2-Nitrophenazine 5,10-dioxide

Cat. No.: B12208576
CAS No.: 18739-60-1
M. Wt: 257.20 g/mol
InChI Key: AGAMARGWWIEVTE-UHFFFAOYSA-N
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Description

Overview of the Phenazine (B1670421) Core Structure and its Derivatives in Academic Research

The phenazine core is a planar, nitrogen-containing heterocyclic compound, structurally defined by a pyrazine (B50134) ring fused to two benzene (B151609) rings. mdpi.com This fundamental structure has given rise to a vast family of derivatives, with over 100 naturally occurring and more than 6,000 synthetic variations having been investigated. mdpi.com These compounds are produced by a variety of microorganisms, including bacteria from both terrestrial and marine environments, such as Pseudomonas and Streptomyces species. mdpi.comresearchgate.net

The versatility of the phenazine skeleton allows for a wide range of substitutions, leading to a broad spectrum of chemical and physical properties. nih.gov Research into phenazine derivatives has been extensive, driven by their diverse biological activities. mdpi.com The biosynthesis of these compounds typically originates from the shikimic acid pathway, with chorismic acid serving as a key intermediate. nih.gov The conserved phz operon, containing genes like phzA-G, is responsible for the synthesis of the core phenazine structure, which can then be further modified by various enzymes to create the diverse array of phenazine derivatives found in nature. researchgate.net

Significance of Phenazine N-Oxides as a Class of Heterocyclic Compounds

Phenazine N-oxides represent a distinct and important subclass of phenazine derivatives, characterized by the presence of one or two N-oxide functional groups at positions 5 and/or 10 of the phenazine ring. ontosight.ai These N-oxide moieties significantly influence the electronic properties of the molecule, imparting a high degree of polarity and the capacity to form strong hydrogen bonds. nih.gov This alteration in physicochemical properties, such as increased water solubility and modified membrane permeability, is a key reason for the interest in these compounds. nih.gov

The N-oxide groups are not merely passive structural features; they are often critical to the compound's reactivity and biological function. nih.gov They can participate in redox reactions, acting as electron shuttles, and can be enzymatically reduced, a property that is particularly relevant in specific biological environments. nih.govnih.gov The synthesis of phenazine N-oxides can be achieved through the oxidation of the parent phenazine or its derivatives using various oxidizing agents. thaiscience.info This has led to the development of a wide range of phenazine N-oxides, including notable examples like iodinin (B1496461) and myxin (B609384), which are naturally occurring phenazine 5,10-dioxides. nih.govnih.gov The unique reactivity conferred by the N-oxide groups has established phenazine N-oxides as a significant area of research within medicinal and synthetic chemistry. researchgate.net

Specific Research Focus on 2-Nitrophenazine (B3351254) 5,10-dioxide: Context and Rationale

The specific research focus on 2-Nitrophenazine 5,10-dioxide stems from the combined electronic influence of the nitro group and the two N-oxide functionalities on the phenazine core. The electron-withdrawing nature of the nitro group at the 2-position enhances the electrophilicity of the compound. vulcanchem.com This, coupled with the presence of the N-oxide groups, creates a molecule with a distinct steric and electronic profile. vulcanchem.com

A primary rationale for investigating this particular compound is its redox behavior. vulcanchem.com The N-oxide moieties are susceptible to enzymatic reduction, particularly under low-oxygen (hypoxic) conditions. vulcanchem.com This bioreductive activation is a key feature that has driven research into its potential applications. The reduction potential of this compound has been measured, providing a quantitative basis for its susceptibility to enzymatic reduction. vulcanchem.com

The synthesis of this compound is often achieved through the ring expansion of benzofuroxan (B160326) derivatives with substituted phenolates. vulcanchem.comscielo.br This synthetic route allows for the controlled introduction of substituents onto the phenazine core. The study of this and other synthesis methods is crucial for producing the compound for further investigation and for creating analogs with modified properties.

Detailed Research Findings

Synthesis and Physicochemical Properties

The synthesis of this compound typically involves the reaction of a 5(6)-nitrobenzofuroxan with a phenolate (B1203915) anion, leading to a ring expansion that forms the phenazine dioxide structure. vulcanchem.comscielo.br This reaction can yield a mixture of isomers, and the regioselectivity is influenced by the electronic effects of the substituents on the benzofuroxan ring. vulcanchem.comscielo.br For instance, the reaction of 5(6)-nitrobenzofuroxan with phenolate anions has been shown to predominantly yield the 7-nitro isomer due to the electronic influence of the nitro group. vulcanchem.com

The molecular structure of this compound (C₁₂H₇N₃O₄) is characterized by a planar phenazine core with a nitro group at position 2 and N-oxide groups at positions 5 and 10. vulcanchem.com X-ray crystallography and NMR spectroscopy have confirmed that the nitro and oxide groups are oriented orthogonally to the aromatic ring system. vulcanchem.com

PropertyValueReference
Molecular FormulaC₁₂H₇N₃O₄ vulcanchem.com
Reduction Potential (vs. Ag/AgCl)-0.42 V vulcanchem.com
Cytotoxicity (IC₅₀ against Caco-2 cells)4.8 µM vulcanchem.com
Cytotoxicity (IC₅₀ against MOLM-13 cells)2.3 µM vulcanchem.com

Bioreductive Activation

A central aspect of the research on this compound is its mechanism of bioreductive activation. In environments with low oxygen levels, cellular reductases can convert the compound into a radical anion. vulcanchem.com This initial reduction is a critical step that leads to further chemical transformations. Electron paramagnetic resonance (EPR) studies have provided evidence for the generation of hydroxyl radicals following the bioreduction of this compound, a process that is observed exclusively under hypoxic conditions. vulcanchem.com This selective activation in low-oxygen environments is a key finding that has spurred further investigation into the compound's properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7N3O4 B12208576 2-Nitrophenazine 5,10-dioxide CAS No. 18739-60-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18739-60-1

Molecular Formula

C12H7N3O4

Molecular Weight

257.20 g/mol

IUPAC Name

2-nitro-10-oxidophenazin-5-ium 5-oxide

InChI

InChI=1S/C12H7N3O4/c16-13-9-3-1-2-4-10(9)14(17)12-7-8(15(18)19)5-6-11(12)13/h1-7H

InChI Key

AGAMARGWWIEVTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C([N+]2=O)C=CC(=C3)[N+](=O)[O-])[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Nitrophenazine 5,10 Dioxide

Established Synthetic Routes to Phenazine (B1670421) 5,10-dioxides

The traditional synthesis of phenazine 5,10-dioxides, including the 2-nitro derivative, is a multi-step process that involves the formation of the heterocyclic phenazine core, followed by oxidation to generate the N-oxide groups and subsequent introduction of the nitro moiety.

Cyclization Reactions for Phenazine Scaffold Formation

The creation of the fundamental phenazine ring system can be accomplished through several classical methods. These reactions typically involve the condensation of substituted anilines and nitrobenzenes or the cyclization of appropriately substituted precursors.

One of the most well-known methods is the Wohl-Aue reaction , which involves the condensation of an aromatic nitro compound with an aniline (B41778) derivative in the presence of an alkali base to form the phenazine skeleton. smolecule.com Another common approach is the reductive cyclization of 2-nitrodiphenylamine (B16788) derivatives. This method involves the reduction of the nitro group to an amino group, which then undergoes intramolecular cyclization to form the phenazine ring. rroij.comacs.org Palladium-catalyzed N-arylation, such as the Buchwald-Hartwig coupling, has also been employed to form the diarylamine precursor, which can then be cyclized. smolecule.comacs.orgresearchgate.net

Oxidation Protocols for N-Oxide Generation

Once the phenazine core is synthesized, the introduction of the 5,10-dioxide functionalities is typically achieved through oxidation. Various oxidizing agents can be employed for this transformation.

Commonly used reagents include peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov Hydrogen peroxide in the presence of a catalyst is another effective system for the N-oxidation of phenazines. researchgate.netacs.org The choice of oxidant and reaction conditions can be crucial to achieving the desired dioxide without over-oxidation or side reactions. acs.org

Strategies for Introducing the Nitro Moiety

The introduction of the nitro group at the 2-position of the phenazine 5,10-dioxide can be achieved at different stages of the synthesis. One strategy involves starting with a nitro-substituted precursor, such as a nitro-substituted aniline or nitrobenzene, in the initial cyclization reaction. For instance, the reaction of 5(6)-nitrobenzofuroxan with a phenolate (B1203915) can directly lead to a nitrophenazine dioxide derivative. vulcanchem.com

Alternatively, nitration of the pre-formed phenazine 5,10-dioxide can be performed. However, this can sometimes lead to a mixture of isomers, requiring careful control of reaction conditions and purification of the desired product. The electron-withdrawing nature of the N-oxide groups influences the regioselectivity of the nitration.

Advanced Synthetic Approaches and Process Optimization

In recent years, more efficient and versatile methods for the synthesis of phenazine 5,10-dioxides and their analogues have been developed. These approaches often offer advantages in terms of reaction times, yields, and the ability to introduce a wider range of substituents.

Microwave-Assisted Synthesis of 2-Nitrophenazine (B3351254) 5,10-dioxide Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govchim.itoatext.commdpi.com This technology has been successfully applied to the synthesis of phenazine 5,10-dioxide derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.net The synthesis of various heterocyclic compounds, including phenazine precursors, has been shown to be more efficient under microwave irradiation. chim.it This approach is particularly beneficial for multi-step syntheses and for the creation of libraries of analogues for structure-activity relationship studies. researchgate.net

Beirut Reaction and its Adaptations for Phenazine 5,10-dioxide Synthesis

The Beirut reaction provides a direct and efficient one-step route to phenazine 5,10-dioxides. skemman.is This reaction involves the condensation of a benzofuroxan (B160326) derivative with a phenolate anion under mild conditions. skemman.isskemman.is It is a valuable method for synthesizing a variety of substituted phenazine 5,10-dioxides. skemman.isrsc.org

A key aspect of the Beirut reaction is its adaptability. By using substituted benzofuroxans and phenolates, a diverse range of phenazine 5,10-dioxide analogues can be prepared. For the synthesis of 2-nitrophenazine 5,10-dioxide, a common approach is the reaction of 5(6)-nitrobenzofuroxan with a suitable phenolate. vulcanchem.com This reaction can, however, lead to a mixture of isomers (e.g., 7- and 8-nitro isomers), and the ratio of these isomers is influenced by the electronic properties of the substituents on the benzofuroxan ring. vulcanchem.comscielo.br For instance, in the reaction of 5(6)-nitrobenzofuroxan, the 7-nitro isomer is often the major product. vulcanchem.com

Table 1: Isomeric Ratios in the Synthesis of Substituted Phenazine 5,10-dioxides via the Beirut Reaction

Benzofuroxan Substituent7-Isomer Yield (%)8-Isomer Yield (%)
Nitro7228
Methoxy5842
Chloro6535
Data derived from regioselectivity studies in the Beirut reaction. vulcanchem.com

The mechanism of the Beirut reaction involves the nucleophilic attack of the phenolate on the benzofuroxan ring, leading to a ring-opened intermediate that subsequently cyclizes to form the phenazine 5,10-dioxide structure. rsc.org

Control of Regioselectivity and Isomer Formation in Synthesis

The synthesis of substituted phenazine N,N-dioxides, including the 2-nitro derivative, often involves the reaction of substituted benzofuroxans with phenolates. scielo.brnih.gov This process, known as heterocycle expansion, can lead to a mixture of isomers, the proportions of which are heavily influenced by the electronic properties of substituents on the benzofuroxan ring and the inherent tautomerism of the benzofuroxan structure. scielo.brscielo.br

Influence of Benzofuroxan Substituents on Isomeric Proportions

The electronic nature of the substituent at the 5-position of the benzofuroxan starting material plays a critical role in determining the ratio of the resulting 7- and 8-substituted phenazine 5,10-dioxide isomers. scielo.brscielo.brresearchgate.net When substituted benzofuroxans react with nucleophiles like p-aminophenol or p-hydroquinone, the isomeric proportion of the product is highly dependent on the substituent's electronic characteristics. scielo.br

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the benzofuroxan ring exert distinct influences:

Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) tend to increase the electrophilic character of the benzofuroxan nitrogen at position 1 in the more stable 6-substituted tautomer. This directs the nucleophilic attack to this position, favoring the formation of the 7-substituted phenazine dioxide isomer. scielo.br For instance, in the reaction with p-aminophenol, a nitro substituent on the benzofuroxan leads to a higher proportion of the 7-nitro isomer. scielo.brresearchgate.net

Electron-releasing groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the nitrogen at position 3 in the favored 5-substituted tautomer. scielo.brresearchgate.net This results in a lower proportion of the 7-substituted isomer and a corresponding increase in the 8-substituted isomer. scielo.br

The correlation between the substituent's electronic effect (expressed by Hammett constants) and the isomeric distribution has been studied, confirming that mesomeric effects are key determinants of the 7:8 isomeric proportion. scielo.br

Below is a table illustrating the influence of different benzofuroxan substituents on the isomeric ratio of the resulting phenazine N⁵,N¹⁰-dioxides when reacted with p-aminophenol (to yield 2-amino-substituted phenazines) and p-hydroquinone (to yield 2-hydroxy-substituted phenazines).

Table 1: Isomeric Proportions of Phenazine 5,10-dioxide Derivatives Based on Benzofuroxan Substituent

Benzofuroxan Substituent (-R)Reactant (Phenolate Source)Resulting Phenazine Substituent (-X)Proportion of 7-Isomer (%)Proportion of 8-Isomer (%)Reference
-NO₂p-aminophenol-NH₂7030 researchgate.net
-NO₂p-hydroquinone-OH5050 researchgate.net
-Brp-aminophenol-NH₂4060 researchgate.net
-Brp-hydroquinone-OH4060 researchgate.net
-Clp-aminophenol-NH₂4060 researchgate.net
-Clp-hydroquinone-OH3763 researchgate.net
-OCH₃p-aminophenol-NH₂4555 researchgate.net
-OCH₃p-hydroquinone-OH4060 researchgate.net

Tautomerism Effects on Reaction Outcomes

Benzofuroxans (benzo[1,2-c]1,2,5-oxadiazole N-oxides) exist as a rapidly rearranging equilibrium of two tautomeric forms. scielo.brclockss.orgrsc.org For a 5-substituted benzofuroxan, this equilibrium is between the 5-substituted and the 6-substituted tautomers. scielo.brsemanticscholar.org The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituent. researchgate.net

The formation of different phenazine dioxide isomers is a direct consequence of this tautomerism, as the incoming nucleophile can attack either tautomer. scielo.br However, the reaction is not random; the stability and electrophilic capacity of each tautomer differ, guiding the reaction outcome. scielo.br Theoretical calculations have shown that for a nitro-substituted benzofuroxan, the most electrophilic (positive) nitrogen is N-1 of the 6-nitro tautomer, whereas for a methoxy-substituted benzofuroxan, it is N-1 of the 5-methoxy tautomer. scielo.br This difference in electrophilicity, governed by the mesomeric effects of the substituent, ultimately dictates the final ratio of the 7- and 8-isomers. scielo.br Electron-withdrawing substituents stabilize the 6-tautomer, while electron-releasing groups favor the 5-tautomer. researchgate.net

Derivatization Strategies for Analogues of this compound

The phenazine 5,10-dioxide scaffold is amenable to various chemical transformations, allowing for the synthesis of a wide range of analogues. Both the N-oxide functionalities and the aromatic rings can be targeted to introduce new functional groups or modify the oxidation state of the molecule.

Functional Group Introduction via Substitution Reactions (e.g., Amination, Hydroxylation, Halogenation)

The presence of N-oxide groups in the phenazine core facilitates both electrophilic and nucleophilic substitution reactions, particularly at the C1 and C2 positions. thieme-connect.de This enhanced reactivity allows for the introduction of various functional groups.

Amination : Nucleophilic substitution with amines can be achieved on nitrophenazine N-oxides. For example, 2-nitrophenazine 10-oxide reacts with primary and secondary aliphatic amines to yield 1-(alkylamino)-2-nitrophenazine 10-oxides. thieme-connect.de

Hydroxylation : The introduction of hydroxyl groups can be performed on the phenazine ring system. One general method for synthesizing 2-hydroxyphenazine (B1496473) 5,10-dioxide involves the Beirut reaction, where benzofuroxan is condensed with hydroquinone (B1673460) in the presence of a base. nih.govnih.gov Direct hydroxylation on a pre-formed phenazine ring can also occur under specific conditions. psu.edu

Halogenation : Halogen atoms can be introduced onto the phenazine ring. For instance, bromination of 1-hydroxyphenazine (B607933) can be achieved using N-bromosuccinimide (NBS) to yield bromo-substituted analogues. nih.gov The reactivity of halogenated phenazine-N-oxides is notable, as halogen atoms at positions adjacent to the N-oxide group are susceptible to nucleophilic displacement. doi.org

Microwave irradiation has been explored as a method to improve yields and reduce reaction times for N- and O-substitution reactions on 2-amino- and 2-hydroxyphenazine 5,10-dioxides, leading to the synthesis of novel 2-benzyloxy, 2-benzylamino, and 2-sulfonamino derivatives. researchgate.net

Controlled Oxidation for Mono- and Di-N-Oxide Derivatives

The synthesis of phenazine mono- and di-N-oxides can be controlled through specific oxidation and deoxygenation reactions.

Oxidation : Phenazine 5,10-dioxides are typically synthesized by the oxidation of the corresponding phenazine. thieme-connect.de A common oxidizing agent for this transformation is m-chloroperoxybenzoic acid (mCPBA). nih.gov The reaction of benzofuroxan with certain precursors can directly yield the di-N-oxide. nih.gov The Wohl-Aue reaction, which involves the condensation of an aromatic nitro compound with an aniline in the presence of a base, can produce phenazine N-oxides as intermediates, which may become the main product depending on the reaction conditions. nih.gov

Deoxygenation : Conversely, phenazine mono- or di-N-oxides can be selectively deoxygenated to the parent phenazine. thieme-connect.de Reagents such as phosphorus trichloride, alkaline sodium dithionite, or catalytic hydrogenation over palladium or Raney nickel are effective for this transformation. thieme-connect.de This allows for the preparation of phenazine analogues with different levels of N-oxidation from a common di-N-oxide precursor.

The ability to control the oxidation level is crucial, as mono-N-oxides and di-N-oxides can exhibit different chemical and biological properties. acs.orgnih.gov

Advanced Spectroscopic and Chemical Characterization Techniques in Research on 2 Nitrophenazine 5,10 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Nitrophenazine (B3351254) 5,10-dioxide, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

Research Findings: Studies on phenazine (B1670421) N⁵,N¹⁰-dioxides utilize ¹H and ¹³C NMR to confirm their complex structures. scielo.br For asymmetrically substituted derivatives like 2-Nitrophenazine 5,10-dioxide, ¹H NMR is particularly crucial for distinguishing between potential isomers that may form during synthesis. scielo.br For instance, in related substituted phenazine dioxides, the isomeric ratio is often established by analyzing the integration of specific, well-resolved proton signals in the aromatic region of the ¹H NMR spectrum. scielo.br The chemical shifts (δ) of the protons are influenced by the electronic effects of the substituents; the electron-withdrawing nitro group in the 2-position significantly affects the chemical shifts of adjacent protons. researchgate.net

Two-dimensional NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are also employed to establish the connectivity between protons and carbons, which is essential for unambiguous assignment of all signals in the complex spectra of these molecules. scielo.br ¹³C NMR spectra have been successfully measured and assigned for the parent compound, phenazine 5,10-dioxide, providing a reference for substituted analogues. thieme-connect.de Furthermore, NMR studies have been instrumental in confirming the molecular conformation, indicating that the nitro and N-oxide groups adopt orientations that are orthogonal to the plane of the aromatic phenazine core. vulcanchem.com

Technique Application in this compound Research Key Findings Reference
¹H NMRIsomer identification and structural confirmation.Distinguishes between 7- and 8-substituted isomers in analogous series through signal integration. researchgate.net, scielo.br
¹³C NMRCarbon skeleton mapping.Provides data on the chemical environment of each carbon atom in the phenazine ring system. thieme-connect.de, scielo.br
2D NMR (HMQC, HMBC)Unambiguous signal assignment.Establishes C-H connectivity, confirming the precise substitution pattern. scielo.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns.

Research Findings: The chemical formula for this compound is C₁₂H₇N₃O₄, corresponding to a molecular weight of approximately 257.2 g/mol . vulcanchem.com In electron impact (EI) mass spectrometry, a common ionization technique, the compound is expected to show a molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) of 257. uni-saarland.de The observation of this peak confirms the molecular weight of the compound. uni-saarland.de

The fragmentation pattern provides a fingerprint that helps to confirm the structure. The mass spectra of the parent phenazine molecule show an intense molecular ion peak and characteristic fragmentation pathways, including the loss of neutral fragments like CN and HCN. thieme-connect.de For phenazine N-oxides, the fragmentation is more complex. The analysis of fragments from this compound would likely show sequential loss of the oxygen atoms from the N-oxide groups and fragmentation of the nitro group (loss of NO or NO₂). The stability of the phenazine aromatic system often results in the phenazine radical cation being a prominent peak in the spectrum. In studies of related hydroxy-nitro-phenazine dioxides, the molecular ion peak was clearly identified, demonstrating the utility of the technique for this class of compounds. researchgate.net

Parameter Description Expected Value/Observation for this compound Reference
Ionization MethodTechnique used to generate ions.Typically Electron Impact (EI) at 70 eV for structural analysis. scielo.br, uni-saarland.de
Molecular Ion (M⁺·)Ion corresponding to the intact molecule.m/z 257 vulcanchem.com
Key FragmentsSmaller ions formed from the decomposition of the molecular ion.Fragments corresponding to loss of O, NO, and NO₂ groups. thieme-connect.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. msu.edu

Research Findings: The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The most prominent features are the absorptions from the nitro (NO₂) group. These typically appear as two strong bands: one for the asymmetric stretching vibration and another for the symmetric stretching vibration. msu.edu In the closely related 2-Hydroxy-8-nitrophenazine N⁵,N¹⁰-dioxide, a strong absorption band is observed at 1525 cm⁻¹, which is characteristic of the NO₂ group. researchgate.net

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹) Reference
Nitro (NO₂)Asymmetric Stretch1560–1500 researchgate.net
Nitro (NO₂)Symmetric Stretch1390–1300 researchgate.net
N-Oxide (N→O)Stretch~1300 thieme-connect.de
Aromatic C-HStretch3100–3000 msu.edu
Aromatic C=C / C=NStretch1600–1450 msu.edu

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Research Findings: X-ray crystallographic analysis performed on this compound has provided crucial insights into its molecular geometry. vulcanchem.com These studies have confirmed that the phenazine core of the molecule is essentially planar, a common feature for such aromatic systems. thieme-connect.devulcanchem.com A significant finding from the crystallographic data is the orientation of the substituents. The nitro group at position 2 and the two N-oxide groups at positions 5 and 10 are found to be twisted out of the plane of the aromatic rings, adopting orientations that are nearly orthogonal to the phenazine core. vulcanchem.com This specific conformation creates a distinct steric and electronic profile that influences the molecule's interactions and properties. vulcanchem.com The solid-state packing, also revealed by this technique, shows how individual molecules arrange themselves in the crystal lattice, governed by intermolecular forces.

Structural Parameter Description Finding for this compound Reference
Molecular GeometryThe 3D arrangement of atoms.A planar phenazine core with attached N-oxide and nitro groups. vulcanchem.com
Substituent OrientationThe angle of the functional groups relative to the aromatic ring.The nitro and N-oxide groups are oriented orthogonally to the phenazine plane. vulcanchem.com
Crystal PackingThe arrangement of molecules in the crystal lattice.Reveals intermolecular interactions in the solid state. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. It is particularly useful for studying conjugated systems like this compound.

Research Findings: The UV-Vis spectrum of this compound is characterized by absorptions resulting from π→π* and n→π* electronic transitions. nih.gov The extensive conjugation of the phenazine ring system, which includes two nitrogen atoms and is extended by the nitro group and N-oxide functionalities, leads to strong absorption in the UV and often extending into the visible part of the spectrum. researchgate.net Aromatic nitro compounds typically absorb light at wavelengths greater than 290 nm. researchgate.net The N-oxide groups also influence the electronic structure and the resulting absorption spectrum. Studies on related phenazine dioxide derivatives have utilized UV-Vis spectroscopy to characterize the electronic properties of these molecules in solution. researchgate.net The position of the maximum absorbance (λ_max) and the molar absorptivity are key parameters obtained from the spectrum that are characteristic of the compound's electronic structure.

Transition Type Description Expected Spectral Region for this compound Reference
π→πExcitation of an electron from a π bonding orbital to a π antibonding orbital.Strong absorptions in the UV-Vis region due to the extensive conjugated system. nih.gov
n→πExcitation of an electron from a non-bonding orbital (e.g., on N or O) to a π antibonding orbital.Weaker absorptions, often at longer wavelengths than π→π* transitions. nih.gov

Mechanistic Investigations of 2 Nitrophenazine 5,10 Dioxide Reactivity and Bioreduction

Electrochemical Behavior and Redox Properties

The redox characteristics of 2-Nitrophenazine (B3351254) 5,10-dioxide are fundamental to understanding its mechanism of action. The presence of both a nitro group and N-oxide functionalities imparts unique electrochemical properties that govern its bioreductive activation.

Determination of Reduction Potentials and Their Correlation with Activity

The reduction potential of a compound is a key determinant of its ability to be selectively reduced in hypoxic environments, a common feature of solid tumors. Cyclic voltammetry studies have revealed that 2-Nitrophenazine 5,10-dioxide has a reduction potential of -0.42 V (vs. Ag/AgCl). vulcanchem.com This value falls within a range that makes it amenable to enzymatic reduction under low oxygen conditions. vulcanchem.comresearchgate.net

The biological activity of phenazine (B1670421) derivatives is often correlated with their reduction potentials. For instance, the introduction of a fluorine atom to create 7-fluoro-2-aminophenazine 5,10-dioxide resulted in a potent hypoxic cytotoxin with a reduction potential in the range required for effective bioreduction. researchgate.net This highlights the principle that modifying the chemical structure to tune the reduction potential can directly impact the compound's selective toxicity towards hypoxic cells. The electron-withdrawing nature of the nitro group in this compound enhances its electrophilicity, which is crucial for its interactions with biological targets. vulcanchem.com

Below is a table summarizing the electrochemical properties of related phenazine derivatives.

CompoundReduction Potential (V vs. Ag/AgCl)Biological Activity
This compound-0.42Susceptible to enzymatic reduction in hypoxic environments. vulcanchem.com
7-fluoro-2-aminophenazine 5,10-dioxideIn the range for adequate bioreductionPotent hypoxic cytotoxin. researchgate.net

Role of the N-Oxide Moiety in Redox Cycling and Electron Transfer

The N-oxide moieties are critical players in the redox cycling and electron transfer processes of this compound. Under hypoxic conditions, the N-oxide groups can be reduced by cellular reductases. vulcanchem.com This bioreduction process is often a key step in the activation of the compound to its cytotoxic form. researchgate.net

Studies on bifunctional compounds containing both N-oxide and nitroarene moieties have shown that an intramolecular electron transfer can occur from the N-oxide radical to the more electron-affinic nitro group. nih.gov This transfer is a crucial step in the generation of the ultimate cytotoxic species. The N,N-dioxide moieties are also suggested to influence the nucleophilicity of other parts of the molecule. researchgate.net The removal of even one oxide group has been shown to significantly decrease the DNA binding affinity of similar compounds, suggesting the dual oxides are important for stabilizing interactions with biological macromolecules. vulcanchem.com

Enzymatic Bioreduction Mechanisms

The selective toxicity of this compound under hypoxic conditions is largely dependent on its bioreduction by specific cellular enzymes. Identifying these reductases and understanding their interactions is key to elucidating the compound's mechanism of action.

Interaction with NADPH:Cytochrome P450 Reductase

Cellular reductases, such as NADPH:cytochrome P450 reductase (POR), are implicated in the conversion of this compound to its active form. vulcanchem.com POR is a key enzyme in the microsomal P450-mediated monooxygenase system, responsible for transferring electrons from NADPH to cytochrome P450 enzymes. nih.govnih.gov This reductase can also directly catalyze the one-electron reductive bioactivation of certain prodrugs. nih.gov In the case of this compound, POR is thought to reduce the compound, leading to the formation of a radical anion, which can then generate cytotoxic hydroxyl radicals under hypoxic conditions. vulcanchem.com

The interaction between POR and cytochrome P450 is essential for the metabolism of a wide range of compounds. nih.gov The efficiency of this electron transfer can be influenced by the organization of these proteins within the microsomal membrane. nih.gov

Involvement of DT-Diaphorase and Cytochrome P450 in Metabolism

While the primary focus is often on one-electron reductases like POR, other enzymes such as DT-diaphorase (NAD(P)H:quinone oxidoreductase) and various cytochrome P450 isoforms can also be involved in the metabolism of nitroaromatic compounds. researchgate.netmdpi.com Studies on related phenazine 5,10-dioxides have investigated their metabolism in rat liver microsomal and cytosolic fractions, revealing that differential hypoxic/oxic metabolism correlates with cytotoxic selectivity. researchgate.net

Inhibitors such as dicoumarol (a DT-diaphorase inhibitor) and ketoconazole (B1673606) (a cytochrome P450 inhibitor) have been used to probe the involvement of these enzymes in the metabolism of phenazine derivatives. researchgate.net Cytochrome P450 enzymes are a large family of catalysts involved in the phase I metabolism of a vast number of xenobiotics. mdpi.com Their role can be complex, as a single compound can be metabolized by multiple CYP isoenzymes, leading to various metabolites. mdpi.com

Molecular Interaction Mechanisms

The ultimate biological effect of this compound is a result of the molecular interactions of its reduced metabolites. Following bioreduction, the generated reactive species can interact with cellular macromolecules, leading to cytotoxicity.

The bioreductive activation of this compound under hypoxia leads to the production of hydroxyl radicals (•OH). vulcanchem.com These highly reactive species can induce DNA strand breaks, which in turn can trigger apoptosis through the activation of caspase-3 and caspase-9. vulcanchem.com Electron paramagnetic resonance (EPR) studies have confirmed the generation of these hydroxyl radicals exclusively under hypoxic conditions, which aligns with the compound's selective toxicity. vulcanchem.com

Furthermore, the planar structure of the phenazine core allows for intercalation into DNA, a mechanism observed for other phenazine derivatives. This interaction can disrupt DNA replication and transcription processes. The presence of the dual N-oxide moieties is thought to stabilize this intercalation into DNA base pairs. vulcanchem.com

Fluorescence Studies on DNA Interaction Mechanisms

Fluorescence spectroscopy is a pivotal tool for elucidating the interactions between small molecules and macromolecules like DNA. In the context of this compound and its derivatives, fluorescence studies, particularly quenching assays, have provided significant insights into their binding mechanisms. The fundamental principle of these assays involves monitoring the changes in the fluorescence emission of a molecule upon interaction with a quencher, which in this case is DNA.

Research has demonstrated that the mode of interaction for this class of compounds is primarily intercalation, where the planar phenazine core inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This interaction can be quantified by determining the binding constant (Kb), which indicates the affinity of the compound for DNA. nih.gov A common experimental approach is to titrate a solution of the compound with increasing concentrations of calf thymus DNA (CT-DNA) and observe the quenching of the compound's intrinsic fluorescence. nih.gov The quenching mechanism can be identified as either static (due to complex formation) or dynamic (due to collisional encounters). nih.gov

A critical structural feature for the potent DNA interaction of this compound is the presence of both N-oxide groups. vulcanchem.com Fluorescence quenching assays revealed that the removal of just one of the N-oxide moieties results in a significant 70% decrease in DNA binding affinity. vulcanchem.com This suggests that the two oxide groups are crucial for stabilizing the intercalated complex within the DNA base pairs. vulcanchem.com Furthermore, fluorescence studies have indicated that the DNA-interaction mechanism is more pronounced for the reduced phenazine metabolites than for the parent phenazine dioxide prodrugs, highlighting the role of bioreduction in activating the compound's DNA-targeting capabilities. researchgate.net

Table 1: Findings from Fluorescence Studies on Phenazine Dioxide-DNA Interaction
Parameter InvestigatedObservationInferred Mechanism/Conclusion
Interaction ModeFluorescence quenching upon addition of DNA. nih.govIntercalation of the planar phenazine ring system between DNA base pairs. nih.govnih.gov
Role of N-Oxide GroupsRemoval of one N-oxide group decreases DNA binding affinity by 70%. vulcanchem.comThe dual N-oxide moieties are critical for stabilizing the compound's intercalation into DNA. vulcanchem.com
Effect of BioreductionReduced phenazine metabolites show enhanced DNA interaction compared to the parent dioxide prodrug. researchgate.netBioreductive activation is a key step for the DNA-targeting action of the compound. researchgate.net

Investigating Inhibition of DNA Topoisomerase II

DNA topoisomerase II is a vital nuclear enzyme that manages DNA topology during processes like replication and transcription, making it a key target for anticancer drugs. nih.gov Inhibitors of this enzyme generally fall into two categories: topoisomerase II poisons, which stabilize the transient enzyme-DNA covalent complex, leading to lethal DNA double-strand breaks, and catalytic inhibitors, which interfere with other steps of the enzymatic cycle. nih.gov

The structural characteristics of this compound make it a candidate for a topoisomerase II inhibitor, likely acting as a poison. The proposed mechanism is directly linked to its ability to intercalate into DNA. vulcanchem.com The planar aromatic core of the molecule facilitates its insertion into the DNA helix, a feature common among many topoisomerase II poisons such as the anthracyclines. vulcanchem.comnih.gov

The N-oxide groups play a dual role in this process. As established by fluorescence studies, these moieties are critical for high-affinity DNA binding and stabilizing the intercalated state. vulcanchem.com This stabilized intercalation is believed to potentiate the inhibition of topoisomerase II. vulcanchem.com By positioning itself within the DNA strand, the drug can effectively obstruct the enzyme's function of re-ligating the DNA strands, thus trapping the enzyme-DNA complex. This action converts the essential enzyme into a cellular toxin that generates permanent DNA damage, ultimately triggering apoptotic cell death. nih.gov Structure-activity relationship studies on various phenazine 5,10-dioxides have been pursued to optimize this dual ability to act as a bioreductive cytotoxin and a DNA topoisomerase II inhibitor. researchgate.net

Table 2: Proposed Mechanism of Topoisomerase II Inhibition
StepDescriptionKey Structural Feature
1. DNA BindingThe compound approaches the DNA double helix.Planar aromatic phenazine core. vulcanchem.com
2. IntercalationThe planar molecule inserts itself between DNA base pairs.Aromatic structure allows stacking interactions with base pairs. nih.govnih.gov
3. Complex StabilizationThe intercalated state is stabilized, increasing binding affinity.The two N-oxide groups enhance and stabilize the interaction. vulcanchem.com
4. Enzyme InhibitionThe drug-DNA complex obstructs the re-ligation action of Topoisomerase II, trapping it on the DNA.The presence of the drug in the DNA cleavage site acts as a physical barrier to the enzyme. nih.gov
5. Cellular OutcomeFormation of permanent, lethal double-strand breaks, leading to apoptosis.Conversion of Topoisomerase II into a DNA-damaging agent. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles for 2 Nitrophenazine 5,10 Dioxide Derivatives

Impact of Substituent Effects on Chemical and Biological Activities

The nitro group (—NO₂) is a critical pharmacophore in many biologically active molecules, and its role in 2-nitrophenazine (B3351254) 5,10-dioxide is no exception. nih.gov As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic distribution across the aromatic phenazine (B1670421) ring system. nih.govsvedbergopen.com This electronic pull deactivates the ring, making the compound more susceptible to bioreductive activation, a process often required for its cytotoxic effects. svedbergopen.com The reduction of the nitro group can lead to the formation of toxic intermediates, such as nitroso and superoxide (B77818) species, which can induce cellular damage. nih.gov

The redox behavior is central to the activity of these compounds. The electron-withdrawing nature of the nitro group, combined with the N-oxide functionalities, lowers the reduction potential of the molecule, facilitating its enzymatic reduction, particularly in hypoxic (low oxygen) environments often found in tumors. nih.govvulcanchem.com This bioreduction is considered pivotal for the cytotoxic activity of phenazine 5,10-dioxides. nih.gov

To better understand the complex interplay of molecular properties, researchers employ Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov QSAR is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

For phenazine 5,10-dioxide derivatives, QSAR studies have been performed to gain insight into their mechanism of action and to identify key structural features that determine their cytotoxicity. nih.goveurekaselect.com These analyses typically involve calculating various molecular descriptors, such as electronic properties (e.g., HOMO/LUMO energies), steric parameters, and lipophilicity, and correlating them with experimentally determined activities, like cytotoxicity against cancer cell lines under aerobic and hypoxic conditions. nih.govnih.gov The resulting QSAR models can help predict the activity of novel, unsynthesized analogues, thereby guiding the rational design of more potent and selective compounds. nih.gov

Rational Design and Optimization of the Phenazine 5,10-dioxide Scaffold

Building on SAR and QSAR insights, medicinal chemists engage in the rational design and optimization of the phenazine 5,10-dioxide scaffold. The goal is to synthesize new analogues with improved properties, such as increased potency against cancer cells, better selectivity, and enhanced drug-like characteristics. nih.gov

A key strategy in optimizing the phenazine 5,10-dioxide scaffold is the systematic exploration of analogues with diverse substitution patterns. Research has shown that even minor changes to the substituents can lead to significant differences in biological activity.

For example, studies on derivatives of the natural products iodinin (B1496461) and myxin (B609384) have revealed important structural requirements for cytotoxicity. The N-oxide functionalities are considered essential for the cytotoxic activity. nih.gov Furthermore, the presence or absence of an oxygen-based substituent (e.g., –OH or –OCH₃) at the 6th position of the phenazine skeleton has been investigated. Derivatives lacking this group were found to maintain their potency, provided that alkyl or carbamate (B1207046) side chains were attached to a phenol (B47542) group at position 1. rsc.orgresearchgate.net The synthesis of various 2-amino- or 2-hydroxyphenazine (B1496473) 5,10-dioxide derivatives has also been a fruitful area of exploration for developing hypoxia-selective cytotoxins. eurekaselect.comnih.gov

Table 1: Impact of Substitution Patterns on Cytotoxicity of Phenazine 5,10-dioxide Analogues
Core StructureSubstituent(s)Key FindingReference
Phenazine 5,10-dioxideN-oxide groupsPivotal for cytotoxic activity. nih.gov
1-Hydroxyphenazine (B607933) 5,10-dioxideNo oxygen-based substituent at C6; alkyl/carbamate chain at C1Potency was upheld compared to analogues with C6-oxygen groups. rsc.orgresearchgate.net
Phenazine 5,10-dioxide2-amino or 2-hydroxy groupsServes as a basis for developing new hypoxic selective cytotoxins. nih.govnih.gov
1-hydroxy-6-(2-ethoxy-2-oxoethoxy) phenazine 5,10-dioxideEthoxy-oxoethoxy group at C6Found to be a highly potent analogue with the ability to induce cell death at sub-micromolar concentrations. nih.gov

A particularly successful optimization strategy involves the introduction of halogen (e.g., bromine, chlorine) and alkyl (e.g., methyl) groups onto the phenazine ring. These modifications can enhance potency by altering the electronic properties and lipophilicity of the molecule, which can improve target binding and cell membrane penetration.

Research has demonstrated that 7,8-dihalogenated and 7,8-dimethylated analogues of 1-hydroxyphenazine 5,10-dioxide displayed increased cytotoxic potency in MOLM-13 human acute myeloid leukemia cells compared to other studied compounds. nih.govrsc.orgresearchgate.net Specifically, derivatives such as 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide and 7(8)-chloro-2-aminophenazine 5,10-dioxide have been identified as promising hypoxia-selective cytotoxins. nih.gov While effective, it was noted that the dihalogenated compounds showed higher toxicity toward non-cancerous heart cells, whereas the 7,8-dimethylated analogs were more selective for the leukemia cells. nih.govresearchgate.net

Table 2: Effect of Halogenation and Alkylation on Cytotoxic Potency
Parent CompoundModificationResulting Analogue TypeObserved Effect on PotencyReference
1-Hydroxyphenazine 5,10-dioxideAddition of two halogen atoms at C7 and C87,8-Dihalogenated analoguesIncreased cytotoxic potency in MOLM-13 cells. rsc.orgresearchgate.net
1-Hydroxyphenazine 5,10-dioxideAddition of two methyl groups at C7 and C87,8-Dimethylated analoguesIncreased cytotoxic potency in MOLM-13 cells with better selectivity compared to dihalogenated versions. nih.govresearchgate.net
2-Hydroxyphenazine 5,10-dioxideAddition of a bromine atom at C7 or C87(8)-Bromo-2-hydroxyphenazine 5,10-dioxideShowed selective toxicity toward hypoxic cells. nih.gov
2-Aminophenazine 5,10-dioxideAddition of a chlorine atom at C7 or C87(8)-Chloro-2-aminophenazine 5,10-dioxideIdentified as a hypoxic trigger cytotoxin. nih.gov

Assessment of Membrane Permeability and Cellular Uptake in Research Models

For a compound to exert a biological effect, it must first reach its intracellular target. Therefore, assessing its ability to cross the cell membrane is a critical step in the drug development process. The membrane permeability of phenazine 5,10-dioxide derivatives is a key factor influencing their biological activity. uib.no

The parallel artificial membrane permeability assay (PAMPA) is a common in vitro method used to predict the passive transport of compounds across cell membranes. Studies utilizing this assay have shown that a majority of synthesized phenazine 5,10-dioxide analogues penetrate cell membranes efficiently. nih.govrsc.orgresearchgate.net Importantly, this efficient membrane penetration was found to correspond well with their cytotoxic potency, suggesting that the ability to enter the cell is a significant determinant of their activity. nih.gov The differences in biological effects observed between various analogues are supported by their corresponding differences in membrane permeability. uib.no

Parallel Artificial Membrane Permeability Assay (PAMPA) Applications

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening method used in drug discovery to predict the passive diffusion of compounds across biological membranes. This assay is particularly valuable for assessing the membrane permeability of novel chemical entities, such as derivatives of 2-Nitrophenazine 5,10-dioxide. Research into a series of phenazine 5,10-dioxide analogs has utilized the PAMPA model to evaluate their ability to penetrate cell membranes, a critical factor for their biological activity. nih.govresearchgate.net

In a notable study, the PAMPA assay was employed to determine the effective permeability (Pe) of various synthesized phenazine 5,10-dioxide derivatives. The findings from this application of PAMPA revealed that the majority of the tested compounds were capable of efficiently crossing the artificial membrane, which serves as a surrogate for biological membranes. This high membrane permeability was found to correspond with their cytotoxic potency, indicating that the ability to enter cells is a key determinant of their therapeutic potential. nih.govresearchgate.net The assay provides a non-cell-based, cost-effective, and rapid assessment of a compound's lipophilicity and its potential for passive absorption in the body.

Correlation between Permeability and Molecular Structure

The relationship between the molecular structure of this compound derivatives and their membrane permeability is a crucial aspect of their rational design as therapeutic agents. Studies utilizing the PAMPA assay have provided valuable insights into this structure-activity relationship (SAR). A key finding is that modifications to the phenazine core can significantly influence the permeability of the resulting compounds.

For instance, the introduction of different substituents at various positions on the phenazine ring system alters the physicochemical properties of the molecules, such as lipophilicity and hydrogen bonding capacity, which in turn affects their ability to traverse the lipid membrane in the PAMPA model. Research has demonstrated that even subtle changes in the substitution pattern can lead to significant differences in permeability. nih.govresearchgate.net

The following table presents the permeability data for a selection of phenazine 5,10-dioxide derivatives, as determined by the PAMPA assay. The effective permeability (Pe) values are provided, along with the corresponding half-maximal effective concentration (EC50) values against the MOLM-13 human acute myeloid leukemia cell line, illustrating the correlation between membrane penetration and cytotoxic activity. nih.govresearchgate.net

CompoundStructurePe (10⁻⁶ cm s⁻¹)EC₅₀ (µM, MOLM-13)
Iodinin 1,6-dihydroxyphenazine 5,10-dioxide0.9 ± 0.20.38 ± 0.04
Myxin 1-hydroxy-6-methoxyphenazine 5,10-dioxide5.3 ± 0.10.40 ± 0.03
Compound 21 1-Hydroxyphenazine 5,10-dioxide7.5 ± 0.51.1 ± 0.1
Compound 22 1-Methoxyphenazine 5,10-dioxide16.4 ± 0.71.4 ± 0.1
Compound 30 7,8-dichloro-1-hydroxyphenazine 5,10-dioxide18.2 ± 1.10.23 ± 0.01
Compound 31 7,8-dibromo-1-hydroxyphenazine 5,10-dioxide20.3 ± 0.90.17 ± 0.01
Compound 32 1-hydroxy-7,8-dimethylphenazine 5,10-dioxide17.5 ± 0.80.27 ± 0.02
Phenazine 5,10-dioxide 13.9 ± 0.5>200
Phenazine 17.1 ± 0.4>200

Data sourced from "New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells". nih.govresearchgate.net

The data clearly indicate that derivatives with dihalogenated (compounds 30 and 31) and dimethylated (compound 32) substitutions in the 7 and 8 positions exhibit both high permeability and potent cytotoxicity. In contrast, the parent phenazine 5,10-dioxide and phenazine, despite their high permeability, show no significant cytotoxic activity, suggesting that while membrane permeability is necessary, specific structural features are required for the desired biological effect. nih.govresearchgate.net This underscores the importance of a holistic approach to molecular design, considering both the ability of the compound to reach its target and its inherent activity at the target site.

Theoretical and Computational Chemistry Studies on 2 Nitrophenazine 5,10 Dioxide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules like 2-Nitrophenazine (B3351254) 5,10-dioxide. Such studies would provide insight into its molecular orbitals, charge distribution, and stability. For related classes of compounds, such as phenothiazines and other phenazine (B1670421) derivatives, Density Functional Theory (DFT) has been employed to rationalize their spectroscopic and structural properties. vulcanchem.com

Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Nitrophenazine 5,10-dioxide, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state. Furthermore, these calculations would yield crucial energy parameters, such as the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. While specific DFT studies on this compound are not available, research on related phenazine N,N-dioxides in quantitative structure-activity relationship (QSAR) studies indicates that the electronic properties of substituents significantly influence their biological activity.

Analysis of Atomic Charges and Electrophilic Capacities

An analysis of the distribution of electron density across the this compound molecule would reveal the atomic charges, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. The presence of the electron-withdrawing nitro (-NO2) group and the N-oxide functionalities is expected to significantly influence this distribution, creating electrophilic sites on the phenazine ring system. This enhanced electrophilicity is a key factor in the mechanism of action for related bioreductive drugs. Methods such as Natural Bond Orbital (NBO) analysis could be used to quantify these charges and understand the intramolecular charge transfer interactions that contribute to the molecule's reactivity. The electrophilic capacity would quantify the ability of the molecule to accept electrons, a crucial aspect of its function as a potential bioreductive agent.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the interactions between a small molecule like this compound and biological macromolecules, such as DNA or proteins. These simulations model the physical movements of atoms and molecules over time, providing detailed insights into binding modes, interaction energies, and conformational changes that occur upon binding. For a compound like this compound, which is part of a class of compounds studied for their interaction with DNA, MD simulations could elucidate the specific binding grooves, the nature of the interactions (e.g., intercalation, hydrogen bonding, van der Waals forces), and the stability of the resulting complex. However, no specific MD simulation studies have been published for this compound.

Computational Modeling of Reaction Pathways and Mechanistic Insights

Computational modeling can be used to explore potential reaction pathways and provide mechanistic insights into the chemical transformations of this compound. For bioreductive compounds, a key area of investigation is the mechanism of their activation under hypoxic (low oxygen) conditions. Computational models could be used to study the stepwise reduction of the nitro group and the N-oxides, the identification of transient radical intermediates, and the calculation of activation energies for these steps. This would help to understand how the compound is selectively activated in cancer cells and exerts its cytotoxic effects. Despite the importance of this mechanism for related compounds, specific computational modeling of these reaction pathways for this compound is not available in the literature.

Prediction of Spectroscopic Properties and Conformational Analysis

Theoretical calculations can predict various spectroscopic properties, including infrared (IR), Raman, and UV-Visible spectra. For this compound, these predictions, typically performed using DFT and time-dependent DFT (TD-DFT), would allow for a direct comparison with experimental data, aiding in the structural confirmation of the compound.

Exploration of Biological Targets and Molecular Probes Non Clinical Research Applications

Investigation of Nucleic Acids as Molecular Targets

Phenazine-di-N-oxide derivatives, including structures related to 2-Nitrophenazine (B3351254) 5,10-dioxide, have been synthesized and assessed for their ability to interact with nucleic acids. opinvisindi.isnih.gov These interactions are pivotal for developing tools used in the study of DNA and RNA structure and dynamics. rsc.org

Derivatives of phenazine-di-N-oxide have been successfully utilized for the non-covalent spin-labeling of DNA and RNA. opinvisindi.isnih.gov This technique is instrumental for studying the structure and dynamics of nucleic acids through electron paramagnetic resonance (EPR) spectroscopy. rsc.org Researchers have synthesized isoindoline (B1297411) nitroxide-derived phenazine-di-N-oxides to act as spin labels. opinvisindi.isresearchgate.net These molecules are designed to bind to specific sites on nucleic acids without forming a permanent covalent bond. nih.govrsc.org The binding event can be monitored by EPR spectroscopy, which detects the paramagnetic nitroxide label. researchgate.netnih.gov This method provides a powerful way to probe the local environment of the binding site on the DNA or RNA molecule. researchgate.net While significant binding has been observed for DNA, studies have shown that these particular labels exhibit only minor binding to RNA. nih.govresearchgate.net

A key application of these phenazine-di-N-oxide spin labels is their ability to selectively target abasic (AP) sites within duplex DNA. opinvisindi.isnih.gov Abasic sites are common forms of DNA damage where a base is lost, leaving a gap in the DNA sequence. nih.govmdpi.com The unsubstituted phenazine-N,N-dioxide tetramethyl isoindoline nitroxide, a derivative of the core phenazine (B1670421) dioxide structure, has demonstrated a high binding affinity and selectivity for these abasic sites. nih.govresearchgate.net

The selectivity is further nuanced by the nature of the "orphan" base—the base on the opposite strand to the abasic site. researchgate.net Research has shown that the highest binding affinity occurs when the orphan base is cytosine. nih.govresearchgate.net This specificity allows these compounds to be used as probes to identify and characterize specific types of DNA lesions. researchgate.net The interaction between the spin label and the abasic site is strong enough to be readily detected by EPR spectroscopy, making it a valuable tool for studying the recognition and repair of damaged DNA. rsc.orgresearchgate.net

Table 1: Binding Characteristics of a Phenazine-di-N-oxide Spin Label with DNA This table summarizes the observed binding affinity of an isoindoline nitroxide-derived phenazine-di-N-oxide towards different DNA structures as determined by EPR spectroscopy.

Target MoleculeBinding AffinitySpecificity NotedSource
Duplex DNA with Abasic SiteHighHighest affinity when opposite an orphan cytosine base researchgate.net, nih.gov
Unmodified Duplex DNALow / NegligibleServes as a negative control in experiments researchgate.net
Duplex RNA with Abasic SiteMinorSignificantly lower binding compared to DNA researchgate.net, nih.gov

Enzyme Inhibition and Modulation Studies

While the broader class of phenazine compounds is known for diverse biological activities, including mediating electron transfer in microbial systems which involves enzymatic pathways, specific studies detailing 2-Nitrophenazine 5,10-dioxide as a direct enzyme inhibitor are not extensively covered in the available research. researchgate.net The biological effects of some phenazine 5,10-dioxide derivatives have been evaluated, particularly their cytotoxicity, which suggests interactions with cellular enzymes are likely. nih.gov The development of drugs that inhibit enzymes like cyclooxygenases (COX-1 and COX-2) or monoamine oxidases is a major area of pharmaceutical research. nih.govmdpi.com However, dedicated studies focusing on the modulation of specific enzymes by this compound remain a field for further exploration.

Development as Chemical Probes for Cellular Processes

The structural and electronic properties of N-oxide compounds provide a foundation for their development as chemical probes for monitoring cellular events. vulcanchem.com This includes applications in bioimaging and the detection of transient, highly reactive molecules.

Fluorescent probes are indispensable tools in modern biology, providing spatial and temporal information on molecules of interest within living systems. nih.govnih.gov The development of these probes often involves designing molecules that exhibit a change in their fluorescent properties upon interaction with a specific analyte. researchgate.net While numerous classes of organic molecules have been adapted for bioimaging, the specific development of fluorescent probes derived directly from this compound is an emerging area. nih.govresearchgate.net The general principle involves modifying the core phenazine structure with functional groups that can modulate its fluorescence. The N-oxide moieties, being electron-withdrawing, can influence the electronic transitions of the aromatic system, a key factor in fluorescence. vulcanchem.com A probe's utility is determined by its ability to specifically react with a target, leading to a detectable "turn-on" or "turn-off" fluorescent signal. researchgate.net

Reactive oxygen species (ROS) are highly reactive molecules, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), that are products of normal metabolism and play roles in cell signaling. nih.govmdpi.comyeasenbio.com However, excessive ROS can cause oxidative stress and damage to cellular components. yeasenbio.com Consequently, probes that can detect specific ROS are crucial for studying these processes. nih.govthermofisher.com

The detection of ROS often relies on fluorescent probes that are oxidized in the presence of these species, leading to a change in fluorescence. mdpi.com For example, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a common probe that becomes fluorescent upon oxidation by ROS. mdpi.comyeasenbio.com Given the redox-active nature of the phenazine N-oxide structure, derivatives of this compound could theoretically be designed as probes for ROS. vulcanchem.com The N-oxide group can be reduced, and this chemical transformation could be linked to a change in the molecule's optical properties, forming the basis of a detection mechanism.

Table 2: Common Reactive Oxygen Species and General Detection Probe Types This table provides an overview of major ROS and the classes of chemical probes frequently used for their detection in biological samples.

Reactive Oxygen Species (ROS)Common Probe Classes/ExamplesDetection Mechanism PrincipleSource
Hydrogen Peroxide (H₂O₂)Boronate-based probes, Amplex RedOxidative cleavage or transformation of the probe nih.gov, mdpi.com
Superoxide (B77818) Radical (O₂•−)Dihydrorhodamine, Hydroethidine (HE)One-electron oxidation of the probe nih.gov
Hydroxyl Radical (•OH)Dichlorodihydrofluorescein (DCFH)Oxidation leading to a fluorescent product nih.gov, mdpi.com
Singlet Oxygen (¹O₂)Singlet Oxygen Sensor Green, DMAXReaction forms a fluorescent endoperoxide nih.gov

Research into Photodynamic Therapy (PDT) Applications

Photodynamic therapy (PDT) is a therapeutic modality that utilizes the combination of a photosensitizing agent, light of a specific wavelength, and molecular oxygen to induce cell death, primarily through the generation of reactive oxygen species (ROS). e-ce.orgmdpi.com The effectiveness of PDT is largely dependent on the photophysical and photochemical properties of the photosensitizer used. scispace.com While various phenazine derivatives have been investigated for their potential as photosensitizers, specific research detailing the application of this compound in PDT is not extensively available in the public domain. However, the general principles of phenazine-based photosensitizers can provide a foundational understanding.

The ideal photosensitizer for PDT should possess several key characteristics, including strong absorption in the red or near-infrared region of the electromagnetic spectrum for deeper tissue penetration, a high quantum yield of triplet state formation, and a high singlet oxygen quantum yield. wikipedia.org Furthermore, it should exhibit low toxicity in the absence of light and preferentially accumulate in target tissues. wikipedia.org

The mechanism of action for a photosensitizer in PDT begins with the absorption of a photon, which elevates the photosensitizer from its ground state (S₀) to an excited singlet state (S₁). mdpi.com From this short-lived state, it can undergo intersystem crossing to a more stable, longer-lived excited triplet state (T₁). This triplet state is crucial for the therapeutic effect of PDT. nih.gov

In the context of phenazine derivatives, modifications to the core structure can significantly influence their photosensitizing properties. For instance, the introduction of certain functional groups can enhance photoabsorption in the long-wavelength region. rsc.org However, it has been noted in research on phenazine derivatives that the inclusion of a nitro group can sometimes interfere with the generation of singlet oxygen due to the rapid non-radiative decay of its excited states. rsc.org This suggests that while this compound may possess photoactive properties, its efficiency as a photosensitizer for singlet oxygen production might be impacted by the nitro functional group.

The therapeutic action of PDT is primarily mediated through two types of photochemical reactions initiated by the excited triplet state of the photosensitizer.

Type I Mechanism: The excited photosensitizer can react directly with a substrate, such as a biological molecule, to produce radical ions through electron transfer. These radicals can then react with molecular oxygen to form various reactive oxygen species (ROS), including superoxide anions (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). frontiersin.orgnih.gov

Type II Mechanism: More commonly, the excited triplet state of the photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer results in the formation of the highly reactive singlet oxygen (¹O₂). e-ce.orgfrontiersin.org Singlet oxygen is considered the primary cytotoxic agent in most PDT applications, reacting with a wide range of biological molecules, including lipids, proteins, and nucleic acids, leading to oxidative damage and ultimately cell death. e-ce.orgscispace.com

Advanced Delivery Systems and Formulation Research for Enhanced Research Utility

Design and Application of Nanocarrier Systems for Compound Delivery (e.g., Dendrimers)

Nanocarrier systems offer a promising avenue for the delivery of hydrophobic compounds like "2-Nitrophenazine 5,10-dioxide". These systems can encapsulate the compound, shielding it from the aqueous environment and facilitating its transport to the desired location. Among the various types of nanocarriers, dendrimers have garnered considerable attention due to their unique, well-defined, and highly branched three-dimensional structure. ijcrt.orgnih.gov

Dendrimers are nanosized, radially symmetric molecules with a tree-like architecture, consisting of a central core, branching units, and a high density of functional surface groups. ijcrt.org This structure provides internal cavities that can encapsulate guest molecules, such as "this compound", while the exterior surface can be functionalized to control properties like solubility and targeting. nih.gov The encapsulation of a hydrophobic compound within a dendrimer can significantly increase its aqueous solubility and stability. mdpi.com

While specific studies on the encapsulation of "this compound" in dendrimers are not yet prevalent in the literature, the principles of dendrimer-based drug delivery are well-established for other heterocyclic and hydrophobic molecules. mdpi.comnih.gov The process typically involves the non-covalent entrapment of the guest molecule within the dendrimer's interior through hydrophobic interactions and hydrogen bonding. nih.gov The generation number and the chemical nature of the dendrimer's core and surface groups are critical parameters that can be tailored to optimize the loading capacity and release kinetics of the encapsulated compound. pageplace.de

For a compound like "this compound", a dendrimer with a hydrophobic interior and a hydrophilic exterior would be an ideal carrier. Polyamidoamine (PAMAM) and Poly(propylene imine) (PPI) dendrimers are common examples that could be investigated for this purpose. mdpi.com The functionalization of the dendrimer surface with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, could further enhance the solubility and biocompatibility of the nanocarrier-compound complex, prolonging its circulation time in biological systems. nih.gov

The potential advantages of using dendrimers for the delivery of "this compound" in research applications are summarized in the table below.

Feature of Dendrimer-based DeliveryPotential Benefit for "this compound" Research
Enhanced Aqueous Solubility Allows for the preparation of higher concentration stock solutions for in vitro assays and improves bioavailability for in vivo studies.
Increased Stability Protects the compound from degradation, ensuring more reliable and reproducible experimental results.
Controlled Release The release of the compound can be modulated by the dendrimer's structure, allowing for sustained-release studies.
Targeted Delivery Surface functionalization with targeting ligands could enable site-specific delivery in cellular or animal models.

Further research is warranted to explore the feasibility and efficacy of using dendrimers to deliver "this compound". Such studies would involve the synthesis and characterization of dendrimer-compound formulations, followed by in vitro and in vivo evaluations of their performance.

Strategies for Improving Aqueous Solubility in Research Applications

Beyond sophisticated nanocarrier systems, several other formulation strategies can be employed to enhance the aqueous solubility of "this compound" for research purposes. These methods are often more straightforward to implement in a laboratory setting.

One of the most effective and widely studied approaches for improving the solubility of poorly water-soluble compounds is cyclodextrin (B1172386) complexation . eijppr.comijpsr.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. scienceasia.org They can encapsulate hydrophobic guest molecules, like phenazine (B1670421) derivatives, forming inclusion complexes that have significantly improved water solubility. nih.gov

A notable example is the successful enhancement of the aqueous solubility of iodinin (B1496461) (1,6-dihydroxyphenazine 5,10-dioxide), a compound structurally similar to "this compound". nih.gov In one study, the encapsulation of iodinin into amphiphilic α-cyclodextrins resulted in the formation of nanoparticles with good encapsulation efficiency and controlled release properties. nih.gov This demonstrates the potential of cyclodextrin-based formulations for phenazine dioxides. The formation of these inclusion complexes can alter the physicochemical properties of the guest molecule without covalent modification. eijppr.com

The table below outlines various cyclodextrin types and their potential applicability for "this compound".

Cyclodextrin TypeKey CharacteristicsPotential for "this compound"
α-Cyclodextrin Smaller cavity size.May be suitable depending on the precise dimensions of the nitro-phenazine moiety.
β-Cyclodextrin Intermediate cavity size, widely used.A likely candidate for effective complexation.
γ-Cyclodextrin Larger cavity size.Could potentially accommodate the phenazine ring system comfortably.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Modified for increased solubility and reduced toxicity.A highly promising option for in vivo research applications.

Another common strategy is the use of co-solvents . globalresearchonline.netijmsdr.org This involves dissolving "this compound" in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, before diluting it with an aqueous medium. researchgate.net While effective for preparing stock solutions for in vitro experiments, the concentration of the organic solvent must be carefully controlled to avoid potential toxicity or off-target effects in biological systems.

Solid dispersion is another technique where the poorly soluble compound is dispersed in a highly soluble solid carrier. researcher.lifelongdom.org This can be achieved by methods such as solvent evaporation or melting. globalresearchonline.net The resulting product is a solid powder that can be readily dissolved in aqueous media. Polyethylene glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP) are commonly used carriers for solid dispersions. researchgate.net

The choice of solubility enhancement strategy will depend on the specific requirements of the research application. For in vitro cell-based assays, co-solvents or cyclodextrin complexes may be sufficient. For more complex in vivo studies, advanced formulations like dendrimer-based nanocarriers or solid dispersions might be necessary to achieve the desired bioavailability and pharmacokinetic profile.

Future Research Directions and Unaddressed Questions for 2 Nitrophenazine 5,10 Dioxide

Elucidation of Underexplored Mechanistic Pathways

The primary mechanism of action for phenazine (B1670421) 5,10-dioxides is understood to involve bioreductive activation in low-oxygen environments, leading to the generation of damaging hydroxyl radicals (•OH). nih.govnih.gov However, the downstream consequences of this initial event are not fully elucidated. While studies have confirmed that some PDOs can induce DNA fragmentation and cell-cycle arrest, this does not always lead to significant apoptosis, suggesting alternative or parallel mechanistic pathways may be at play. nih.gov

Future research should focus on:

Downstream Signaling Cascades: Identifying the specific cellular stress response pathways activated by the oxidative damage inflicted by 2-Nitrophenazine (B3351254) 5,10-dioxide. This includes investigating the activation of DNA damage response (DDR) pathways, such as those involving ATM and ATR kinases, and their subsequent effects on cell cycle checkpoints and repair mechanisms.

Non-Apoptotic Cell Death Mechanisms: Exploring whether other forms of programmed cell death, such as necroptosis or ferroptosis, are initiated following treatment. The intense oxidative stress generated could potentially trigger these alternative pathways, which would have significant implications for its therapeutic application.

Interactions with Other Biomolecules: The current focus has been on DNA as the primary target. nih.gov However, the highly reactive radicals generated can also damage lipids and proteins. Investigating the extent of lipid peroxidation and the specific protein targets of oxidation could reveal novel mechanisms of cytotoxicity and off-target effects. Other modes of action described for the broader phenazine class, such as metal chelation, also warrant investigation. nih.gov

Design of Novel Analogues with Targeted Molecular Interactions

The development of 2-Nitrophenazine 5,10-dioxide analogues has primarily been guided by structure-activity relationship (SAR) studies aimed at enhancing general cytotoxicity. nih.govrsc.orgnih.gov For instance, the introduction of halogen or methyl groups at the 7 and 8 positions has been shown to increase cytotoxic potency. rsc.org A crucial future direction is to move beyond enhancing broad cytotoxicity and towards designing analogues that exhibit high affinity and selectivity for specific biological targets.

Key areas for development include:

Target-Specific Design: Many cellular processes are driven by specific enzymes, such as protein kinases, which are often dysregulated in disease. nih.govmdpi.com By incorporating moieties known to interact with the ATP-binding site or allosteric sites of specific kinases, novel analogues could be designed as targeted inhibitors. The design process can be guided by the known three-dimensional structures of target proteins. mdpi.com

Exploiting the Nitro Group for Binding: The nitro group is not merely a trigger for bioreduction; it can also participate in specific hydrogen-bonding interactions with protein residues. elsevierpure.com Computational modeling and SAR studies could explore how the position and electronic environment of the nitro group can be optimized to foster specific interactions within the binding pockets of target proteins, enhancing both affinity and selectivity.

Prodrug and Solubility Enhancement: A significant challenge for many phenazine compounds is poor aqueous solubility. rsc.orgnih.gov Future design should continue to incorporate prodrug strategies, such as the addition of carbamate (B1207046) side chains, to improve pharmacokinetic properties. rsc.org These strategies can be refined to ensure release is triggered by specific enzymes or conditions prevalent in the target tissue.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The traditional process of drug discovery and analogue development is resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm to accelerate the design and optimization of novel this compound derivatives.

Future applications in this domain include:

Predictive Modeling: ML models have already been successfully used to predict the redox potentials of phenazine derivatives, a critical parameter for their bioreductive activation. This approach can be expanded to develop robust Quantitative Structure-Activity Relationship (QSAR) models that can predict cytotoxicity, target-specific inhibition, and other biological activities for large virtual libraries of analogues before synthesis.

In Silico Screening and Molecular Docking: Virtual screening campaigns can be conducted to dock libraries of designed analogues against the three-dimensional structures of potential protein targets. thieme-connect.deresearchgate.net This can identify compounds with the highest predicted binding affinity and optimal binding modes, prioritizing the most promising candidates for chemical synthesis and biological evaluation.

Pharmacokinetic and Toxicity Prediction: AI-driven platforms can predict key ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel analogues. By flagging compounds with predicted poor drug-likeness or potential toxicity early in the design phase, resources can be focused on candidates with a higher probability of success. researchgate.net

Discovery of New Biological Targets and Pathways for Research Probes

The inherent chemical properties of this compound make it an attractive scaffold for the development of chemical probes to investigate biological processes. Its fluorescence and redox activity are key features that can be harnessed for this purpose. guidechem.commdpi.com

Promising avenues for research include:

Hypoxia and Nitroreductase Probes: The nitroaromatic moiety is a well-known trigger for fluorescent probes that respond to nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments. escholarship.org Analogues of this compound could be designed as "off-on" fluorescent probes. nih.gov In its native state, the nitro group would quench the fluorescence of the phenazine core. Upon enzymatic reduction to an amine under hypoxic conditions, a significant increase in fluorescence would occur, enabling the real-time imaging of hypoxia and nitroreductase activity in living cells.

Probes for Oxidative Stress: The compound's ability to generate reactive oxygen species could be leveraged to monitor cellular redox status. By conjugating it to other fluorophores, FRET (Förster Resonance Energy Transfer) or other ratiometric-based probes could be developed to report on specific oxidative stress-related events. rsc.orgmdpi.com

Organelle-Targeted Probes: By appending specific targeting moieties (e.g., a morpholine (B109124) group for lysosomes or a triphenylphosphonium cation for mitochondria), analogues could be directed to specific subcellular compartments. mdpi.com This would allow for the investigation of localized hypoxia or oxidative stress within distinct organelles, providing valuable insights into cellular pathophysiology.

Development of Greener and More Sustainable Synthetic Methodologies

The traditional chemical synthesis of phenazines and their derivatives often relies on harsh conditions and hazardous reagents. For example, the Wohl-Aue method requires high temperatures, while nitration reactions typically use corrosive mixtures of nitric and sulfuric acids. guidechem.comresearchgate.net A forward-looking approach must prioritize the development of environmentally benign and efficient synthetic routes.

Future research should focus on the following areas, as summarized in the table below:

Synthetic StepTraditional MethodGreen/Sustainable AlternativeRationale
Aromatic Nitration Use of mixed nitric/sulfuric acid. researchgate.netBiocatalytic nitration; use of solid acid catalysts or milder nitrating agents like NaNO₂. researchgate.netReduces corrosive and hazardous waste streams.
Phenazine Cyclization High-temperature condensation (e.g., Wohl-Aue). guidechem.comCatalyst-mediated reactions (e.g., molecular sieves), solvent-free synthesis, microwave-assisted synthesis. researchgate.netImproves energy efficiency, reduces solvent use, and can increase yields and selectivity.
N-Oxidation Use of peroxy acids like mCPBA. nih.govnih.govCatalytic oxidation using H₂O₂ with metal or enzyme catalysts. nih.govHydrogen peroxide is a greener oxidant, with water as the only byproduct.
Functional Group Interconversion Use of stoichiometric heavy metal reductants (e.g., for nitro group reduction).Catalytic hydrogenation, biocatalysis (e.g., using baker's yeast or nitroreductases), photocatalysis. mdpi.comorganic-chemistry.orgrsc.orgAvoids toxic metal waste and utilizes more sustainable energy sources or biological systems.

By adopting these greener methodologies, the synthesis of this compound and its novel analogues can become more cost-effective, safer, and environmentally sustainable, aligning chemical research with the principles of green chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-nitrophenazine 5,10-dioxide, and what are common challenges in its oxidation steps?

  • The synthesis typically involves functionalizing phenazine precursors with nitro groups followed by oxidation. For example, mCPBA (meta-chloroperbenzoic acid) is widely used for selective N-oxidation at positions 5 and 10. However, competing side reactions, such as over-oxidation or unexpected cyclization (e.g., formation of dipyrrolidinoquinone derivatives instead of the target compound), can occur due to radical intermediates or unstable intermediates . Optimizing reaction conditions (e.g., solvent, temperature, stoichiometry) and monitoring via TLC or HPLC is critical to mitigate these issues .

Q. How can spectroscopic techniques (e.g., fluorescence, NMR) characterize the structural and electronic properties of this compound?

  • Fluorescence spectroscopy reveals concentration-dependent emission behavior: at low concentrations (e.g., 3.77 × 10⁻⁶ mol/L in THF), monomeric forms dominate, while higher concentrations (9.43 × 10⁻⁵ mol/L) induce excimer formation, shifting emission peaks. Solvent polarity also affects spectral profiles; non-polar solvents stabilize monomeric states, whereas polar solvents promote aggregation . NMR analysis (e.g., ¹H, ¹³C) should account for paramagnetic effects from N-oxide groups, which may broaden signals or require low-temperature acquisition for resolution .

Q. What are the key physical-chemical properties (solubility, stability) of this compound under varying conditions?

  • The compound exhibits poor solubility in aqueous media but moderate solubility in DMSO or THF. Stability is pH-dependent: acidic conditions may protonate N-oxide groups, reducing reactivity, while basic conditions risk decomposition. Storage at −20°C under inert atmosphere is recommended to prevent radical-mediated degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at positions 1, 6, 7, or 8) influence the cytotoxic selectivity of this compound analogs against cancer cells?

  • Substituents at position 6 (e.g., –OH, –O-alkyl) are critical for AML (acute myeloid leukemia) selectivity. For instance, replacing –OH with carbamate groups (e.g., compounds 24–29) restores cytotoxicity lost in 1-hydroxyphenazine 5,10-dioxide (EC₅₀: 11 μM vs. 2.8 μM for 7,8-dimethyl analogs). The N-oxide at position 10 destabilizes upon derivatization, enhancing hydroxyl radical release for DNA damage. However, selectivity ratios (AML vs. non-malignant cells) remain inferior to lead compounds like iodinin .

Q. What mechanistic insights explain the aggregation-induced spectral shifts in this compound fluorescence?

  • Aggregation in polar solvents or at high concentrations promotes π-π stacking, forming excimers with red-shifted emission (e.g., ~600 nm vs. monomeric ~550 nm). Gaussian multi-peak fitting of fluorescence spectra quantifies monomer-dimer equilibria. Computational modeling (TD-DFT) can correlate stacking geometry with spectral changes, aiding in designing derivatives with tunable optoelectronic properties .

Q. How does the biosynthesis of phenazine 5,10-dioxides in microorganisms inform synthetic strategies for 2-nitro derivatives?

  • Natural producers like Brevibacterium iodinum biosynthesize iodinin via shikimate pathway intermediates. Key steps include dimerization of dihydroxybenzoate derivatives and subsequent oxidative coupling. Synthetic approaches can mimic this by using directed C–H activation or enzymatic catalysis (e.g., laccases) to install nitro groups regioselectively, though nitro-functionalized precursors often require pre-functionalization .

Methodological Recommendations

  • Synthetic Optimization: Use radical scavengers (e.g., BHT) to suppress side reactions during oxidation. Monitor reaction progress via LC-MS to detect intermediates.
  • Spectroscopic Analysis: Pair fluorescence studies with DLS (dynamic light scattering) to correlate aggregation state with spectral data.
  • Biological Assays: Include hypoxia conditions (e.g., 1% O₂) in cytotoxicity screens, as phenazine derivatives often exhibit oxygen-dependent mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.